molecular formula C12H10N2O3 B1375159 5-(Benzyloxy)pyrazine-2-carboxylic acid CAS No. 1410093-53-6

5-(Benzyloxy)pyrazine-2-carboxylic acid

Cat. No.: B1375159
CAS No.: 1410093-53-6
M. Wt: 230.22 g/mol
InChI Key: VZTKYFPCWJAPRU-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyrazine-2-carboxylic acid is a pyrazine derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the pyrazine ring. Pyrazine derivatives are of significant interest in medicinal chemistry due to their structural versatility and bioactivity.

Properties

IUPAC Name

5-phenylmethoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(16)10-6-14-11(7-13-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTKYFPCWJAPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410093-53-6
Record name 5-(benzyloxy)pyrazine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with benzyl alcohol under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction could produce 5-(benzyloxy)pyrazine-2-methanol.

Scientific Research Applications

5-(Benzyloxy)pyrazine-2-carboxylic acid has a range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Benzyloxy)pyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Comparison with Similar Pyrazine-2-carboxylic Acid Derivatives

Structural and Physicochemical Properties

The substituent on the pyrazine ring critically influences physicochemical properties such as solubility, lipophilicity, and steric bulk. Below is a comparative analysis of key derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties
5-(Benzyloxy)pyrazine-2-carboxylic acid C₁₂H₁₀N₂O₃ 234.22 Benzyloxy (-OCH₂C₆H₅) High lipophilicity; aromatic π-π interactions
5-(Difluoromethyl)pyrazine-2-carboxylic acid C₆H₄F₂N₂O₂ 186.11 Difluoromethyl (-CF₂H) Enhanced lipophilicity; metabolic stability
5-(tert-Butyl)pyrazine-2-carboxylic acid C₉H₁₂N₂O₂ 180.20 tert-Butyl (-C(CH₃)₃) Steric hindrance; reduced solubility
5-Methoxy-2-pyrazinecarboxylic acid C₆H₆N₂O₃ 154.12 Methoxy (-OCH₃) Moderate lipophilicity; smaller substituent
5-(but-2-ynyloxy)pyrazine-2-carboxylic acid C₉H₈N₂O₃ 192.17 Butynyloxy (-O-C≡CCH₂) Alkynyl group; potential reactivity

Key Observations :

  • Lipophilicity : Benzyloxy and difluoromethyl groups increase lipophilicity, favoring membrane penetration, while methoxy retains moderate polarity .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₂H) enhance acidity of the carboxylic acid, while electron-donating groups (e.g., -OCH₃) reduce it .
Antimicrobial Activity
  • Electron-Withdrawing Substituents: Derivatives with -Cl, -F, or -NO₂ groups exhibit improved antitubercular activity (MIC = 50–100 µg/mL) compared to unsubstituted pyrazinamide (MIC > 100 µg/mL) . The benzyloxy group, though electron-donating, may compensate through increased lipophilicity, enabling better cellular uptake.

Biological Activity

5-(Benzyloxy)pyrazine-2-carboxylic acid is a pyrazine derivative that has gained attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound (C12H10N2O3) is synthesized through the reaction of pyrazine derivatives with benzyl alcohol, typically using a base like sodium hydroxide or potassium carbonate in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of different derivatives.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound's benzyloxy group enhances its reactivity and may influence its affinity for these targets.

Antifungal and Antibacterial Properties

In vitro assays have demonstrated that related pyrazine derivatives possess antifungal and antibacterial properties. For instance, certain substituted pyrazines have been tested for their ability to inhibit fungal growth and bacterial infections, indicating that this compound may also exhibit similar activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications to the pyrazine ring and substituents can significantly affect antimicrobial potency and selectivity. For example, the presence of lipophilic groups has been correlated with increased antimycobacterial activity .

Case Studies

  • Antimycobacterial Evaluation : A study evaluated various substituted N-benzylpyrazine-2-carboxamides for their activity against Mycobacterium tuberculosis. Compounds were characterized by their MIC values, revealing that structural modifications could enhance activity against resistant strains .
  • Antifungal Activity : Another investigation focused on the antifungal properties of substituted pyrazines, demonstrating that certain derivatives effectively inhibited growth in Trichophyton mentagrophytes, providing insights into potential therapeutic applications for fungal infections .

Research Findings Summary

Property Findings
Chemical Formula C12H10N2O3
Synthesis Method Reaction with benzyl alcohol in basic conditions
Antimycobacterial MIC As low as 6.25 µg/mL against M. tuberculosis
Antifungal Activity Effective against T. mentagrophytes
Mechanism of Action Interaction with enzymes and receptors

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